N-[2-(Pyridin-2-yl)ethyl]thian-3-amine
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Overview
Description
N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is a compound that features a pyridine ring attached to an ethyl chain, which is further connected to a thian-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate alkylating agent under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-2-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, NaBH4 in solvents such as ether or THF.
Substitution: Halogens, nucleophiles in solvents like DMF or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine or thian-3-amine compounds .
Scientific Research Applications
N-[2-(Pyridin-2-yl)ethyl]thian-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(pyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of the thian-3-amine group.
2-Pyridylethylamine: Lacks the thian-3-amine group, making it less complex.
N-(Pyridin-2-yl)amides: Contains an amide group instead of the thian-3-amine group
Uniqueness
N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is unique due to the presence of the thian-3-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H18N2S |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)thian-3-amine |
InChI |
InChI=1S/C12H18N2S/c1-2-7-13-11(4-1)6-8-14-12-5-3-9-15-10-12/h1-2,4,7,12,14H,3,5-6,8-10H2 |
InChI Key |
AEZLOJBXLNAHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
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